N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a sulfonamide group attached to a tetrahydronaphthalene ring, which is further linked to a chloropyridine moiety.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-6-7-15(18-10-14)11-19-22(20,21)16-8-5-12-3-1-2-4-13(12)9-16/h5-10,19H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDPPBGZANAFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The chloropyridine intermediate is then coupled with a tetrahydronaphthalene derivative. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the coupled product with a sulfonyl chloride derivative in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The chloropyridine moiety can interact with aromatic residues through π-π stacking, enhancing binding affinity. These interactions disrupt normal cellular functions, making the compound effective in various biological applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromopyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-[(5-fluoropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-[(5-chloropyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the chlorine atom in the pyridine ring, which enhances its reactivity and binding affinity compared to its bromine or fluorine analogs. This makes it a more potent compound in terms of biological activity and chemical versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
